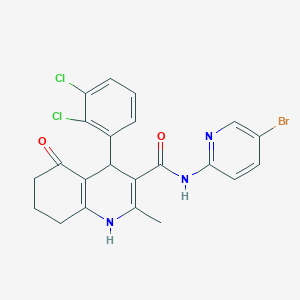
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD4 inhibitor and is commonly used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.
作用機序
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits BRD4 by binding to its bromodomain, which is responsible for recognizing and binding to acetylated histones. This binding prevents the recruitment of transcriptional co-activators and leads to the suppression of gene expression. This mechanism of action has been extensively studied in various cell lines and animal models.
Biochemical and Physiological Effects:
The inhibition of BRD4 by N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also affects the expression of various genes involved in cell proliferation, angiogenesis, and immune response. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages for laboratory experiments. It is a highly selective inhibitor of BRD4 and has a low toxicity profile. It is also stable under various conditions and can be easily synthesized and purified. However, it also has some limitations, including its high cost and limited availability. Its effects on different cell types and in vivo models may vary, and its long-term effects are still unknown.
将来の方向性
For research include its combination with other drugs, exploration of its effects on other bromodomain-containing proteins, and its potential applications in other fields.
合成法
The synthesis of N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 5-bromo-2-pyridinylamine, 2,3-dichlorobenzoyl chloride, and 2-methyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has various applications in scientific research, including cancer research, drug discovery, and epigenetics. This compound is a potent inhibitor of BRD4, a protein that plays a crucial role in regulating gene expression. BRD4 is overexpressed in various types of cancer, and its inhibition has shown promising results in suppressing cancer cell growth and proliferation.
特性
製品名 |
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
分子式 |
C22H18BrCl2N3O2 |
分子量 |
507.2 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H18BrCl2N3O2/c1-11-18(22(30)28-17-9-8-12(23)10-26-17)19(13-4-2-5-14(24)21(13)25)20-15(27-11)6-3-7-16(20)29/h2,4-5,8-10,19,27H,3,6-7H2,1H3,(H,26,28,30) |
InChIキー |
DIZJJGHBOJZVGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B304131.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304132.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)

![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)






